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Introduction

Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered
significant attention in the fields of dermatology and cosmetic science for its remarkable skin-
restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-lle-
Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of
laminin, a key protein of the dermal-epidermal junction (DEJ).[1][2] The rationale behind its
discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural
integrity, which naturally degrades with age. This guide provides an in-depth technical overview
of the discovery, synthesis rationale, mechanism of action, and biological efficacy of
Hexapeptide-10, supported by quantitative data and detailed experimental protocols.

Discovery and Synthesis Rationale

The discovery of Hexapeptide-10 was driven by the understanding that the integrity of the
dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ
is a complex basement membrane zone that anchors the epidermis to the dermis, and its key
structural components include laminin-5 and type IV and VII collagen.[3] Laminins are large
glycoproteins that play a vital role in cell adhesion, migration, and differentiation.[4] Specifically,
the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular
receptors, primarily integrins.
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The rationale was to identify a short, stable, and permeable peptide sequence from laminin that
could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components.
The sequence Ser-lle-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-
chain responsible for promoting cell adhesion.[1]

The synthesis of Hexapeptide-10 is achieved through Solid-Phase Peptide Synthesis (SPPS),
a well-established and efficient method for producing peptides of defined sequence. The Fmoc
(9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise
addition of amino acids to a growing peptide chain anchored to a solid resin support. This
method ensures high purity and yield of the final peptide product.

Mechanism of Action

Hexapeptide-10 exerts its biological effects by targeting the cellular and molecular
components of the dermal-epidermal junction. Its primary mechanism of action involves:

» Stimulation of Laminin-5 and a6-Integrin Synthesis: Hexapeptide-10 has been shown to
significantly increase the synthesis of laminin-5 and its cellular receptor, a6-integrin, by both
keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments
that connect hemidesmosomes in keratinocytes to the underlying basement membrane. a6-
integrin is a key component of hemidesmosomes that binds directly to laminin-5.

o Strengthening the Dermal-Epidermal Junction: By promoting the synthesis of these key
proteins, Hexapeptide-10 reinforces the structure and integrity of the DEJ. This leads to
improved adhesion between the epidermis and the dermis, resulting in firmer and more
compact skin.

o Promotion of Cell Proliferation and Adhesion: Hexapeptide-10 stimulates the proliferation of
both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for
tissue regeneration and repair.

Signaling Pathway

The binding of Hexapeptide-10, mimicking laminin-5, to a6p4 integrin on the surface of
keratinocytes initiates a downstream signaling cascade. While the complete pathway is still
under investigation, evidence suggests the involvement of the Mitogen-Activated Protein
Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

proliferation, differentiation, and survival. The activation of this pathway by Hexapeptide-10
likely contributes to the observed increase in keratinocyte proliferation and the synthesis of
DEJ components.

Quantitative Data

The efficacy of Hexapeptide-10 has been demonstrated in both in vitro and in vivo studies.
The following tables summarize the key quantitative findings.

In Vitro Study

Cell Type Result Reference
Parameter

Keratinocyte ]
] ) Human Keratinocytes +38%
Proliferation

Fibroblast Proliferation = Human Fibroblasts +75%

In Vivo Clinical

Study Method Duration Result Reference
Parameter
Skin Ultrasound
54 days +25%
Compactness Ecography
Skin Ultrasound
54 days +25%
Smoothness Ecography

Experimental Protocols
Solid-Phase Synthesis of Hexapeptide-10 (Ser-lle-Lys-
Val-Ala-Val)

This protocol describes the manual Fmoc-based solid-phase synthesis of Hexapeptide-10.
Materials:

e Fmoc-Val-Wang resin
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e Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-lle-
OH, Fmoc-Ser(tBu)-OH)

» N,N'-Diisopropylcarbodiimide (DIC)

e 1-Hydroxybenzotriazole (HOBLt)

e 20% (v/v) piperidine in dimethylformamide (DMF)
e DMF, Dichloromethane (DCM)

» Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS))

e Cold diethyl ether
Procedure:
o Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

o Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in
DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

e Amino Acid Coupling:

[e]

Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.

o

[¢]

Monitor the coupling reaction using a ninhydrin test.

Wash the resin with DMF and DCM.

[¢]

» Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the
sequence (Val, Lys, lle, Ser).

o Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry
it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin
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and remove the side-chain protecting groups.

o Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the
peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized Hexapeptide-10 using
mass spectrometry and analytical HPLC.

In Vitro Cell Proliferation Assay

Materials:

e Human keratinocytes and fibroblasts
e Cell culture medium (e.g., DMEM)

o Fetal bovine serum (FBS)

o Hexapeptide-10 solution

e MTT or WST-1 proliferation assay kit
o 96-well plates

Procedure:

o Cell Seeding: Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000
cells/well and allow them to adhere overnight.

o Treatment: Replace the medium with a fresh medium containing various concentrations of
Hexapeptide-10 (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).

e |ncubation: Incubate the cells for 48-72 hours.

o Proliferation Assay: Add the MTT or WST-1 reagent to each well according to the
manufacturer's instructions and incubate for 2-4 hours.

o Measurement: Measure the absorbance at the appropriate wavelength using a microplate
reader.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Quantification of Laminin-5 and a6-Integrin Expression
(Immunofluorescence)

Materials:

e Human keratinocytes

o Chamber slides

o Hexapeptide-10 solution

o Paraformaldehyde (PFA)

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibodies (anti-laminin-5, anti-a6-integrin)
o Fluorescently labeled secondary antibodies

o DAPI (for nuclear staining)

e Fluorescence microscope

Procedure:

o Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with
Hexapeptide-10 as described in the proliferation assay.

o Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the
permeabilization buffer.

» Blocking: Block non-specific antibody binding with the blocking buffer.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/product/b1673154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and a6-
integrin overnight at 4°C.

e Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled
secondary antibodies for 1 hour at room temperature.

» Staining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade
mounting medium.

e Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the
fluorescence intensity to determine the expression levels of laminin-5 and a6-integrin.
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Caption: Signaling pathway of Hexapeptide-10 in skin cells.
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Caption: Experimental workflow for Solid-Phase Peptide Synthesis of Hexapeptide-10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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